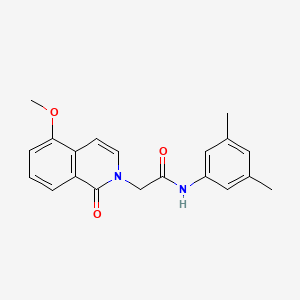

N-(3,5-dimethylphenyl)-2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)acetamide

Description

N-(3,5-Dimethylphenyl)-2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)acetamide is a synthetic acetamide derivative featuring a 3,5-dimethylphenyl group and a 5-methoxy-substituted isoquinolinone moiety. The compound’s structure combines electron-donating methoxy and methyl groups, which influence its electronic and steric properties. The 3,5-dimethylphenyl substituent is notable for its meta-substitution pattern, which may impact molecular conformation and intermolecular interactions in crystalline states .

Properties

IUPAC Name |

N-(3,5-dimethylphenyl)-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O3/c1-13-9-14(2)11-15(10-13)21-19(23)12-22-8-7-16-17(20(22)24)5-4-6-18(16)25-3/h4-11H,12H2,1-3H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHNJOHITEWYFLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)CN2C=CC3=C(C2=O)C=CC=C3OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3,5-dimethylphenyl)-2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and neuroprotective research. This article reviews the available data on its biological activity, including case studies and research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Molecular Formula : C17H20N2O3

- Molecular Weight : 300.36 g/mol

- CAS Number : 1172614-86-6

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to isoquinoline derivatives. For instance, research indicates that isoquinoline-based compounds can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell growth and apoptosis.

-

Mechanism of Action :

- Inhibition of β-catenin-dependent pathways has been observed in related compounds, which may also apply to this compound.

- Direct binding to RNA helicases has been suggested as a mechanism for growth inhibition.

- Case Studies :

Neuroprotective Effects

The neuroprotective properties of compounds containing isoquinoline structures have been documented in various studies. These effects are often attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress.

- Oxidative Stress Reduction :

- Isoquinoline derivatives have shown promise in reducing oxidative stress markers in neuronal cell cultures.

- This can lead to decreased apoptosis and improved cell viability under stress conditions.

Table of Biological Activities

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s structural analogs differ primarily in substituent positions, functional groups, and core heterocycles. Key comparisons include:

Key Observations

Substituent Position Effects: The 3,5-dimethylphenyl group in the target compound (meta-substitution) contrasts with 2,5- or 2,6-dimethylphenyl analogs (ortho/meta or para substitution). Crystallographic studies of trichloroacetamide analogs (e.g., N-(3,5-dimethylphenyl)-2,2,2-trichloro-acetamide) reveal that meta-substitution leads to asymmetric unit variations, influencing solubility and stability .

Functional Group Impact: The 5-methoxy-isoquinolinone core in the target compound introduces electron-donating effects, enhancing aromatic π-π interactions compared to chloro or diethylamino groups in analogs .

Biological and Chemical Implications: Diethylamino-containing analogs () are more basic, suitable for ion-channel modulation (e.g., local anesthetics). Chloro-thienyl groups (e.g., Thenylchlor) impart herbicidal activity due to radical-mediated mechanisms, contrasting with the target compound’s likely enzyme-targeted bioactivity .

Research Findings

- Crystallography : Meta-substituted trichloroacetamides exhibit distinct packing modes (e.g., two molecules per asymmetric unit in 3,5-dimethylphenyl analogs), suggesting that the target compound’s solid-state behavior may differ from ortho-substituted derivatives .

- Structure-Activity Relationships (SAR): The methoxy group on the isoquinolinone may enhance metabolic stability compared to chloro analogs, which are prone to dehalogenation .

Q & A

Q. What synthetic strategies are recommended for preparing N-(3,5-dimethylphenyl)-2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)acetamide?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or condensation reactions. A general method involves coupling 2-bromo-N-(3,5-dimethylphenyl)acetamide with a substituted isoquinolinone under basic conditions. For example:

- Reagents : 5-methoxy-4-hydroxyisoquinoline, 2-bromo-N-(3,5-dimethylphenyl)acetamide, potassium carbonate.

- Solvent : Anhydrous DMF.

- Conditions : Stirring at 60–80°C for 3–5 hours under nitrogen.

- Purification : Recrystallization using ethyl acetate/methanol (90:10) yields a white solid (51% yield) .

Key Data :

| Parameter | Value |

|---|---|

| Reaction Time | 3–5 hours |

| Yield | 51% |

| TLC (Rf) | 0.35 (ethyl acetate/methanol) |

| Characterization | ¹H/¹³C NMR, UPLC-MS |

Q. How is the compound characterized for purity and structural confirmation?

Methodological Answer:

- TLC : Monitor reaction progress using ethyl acetate/methanol (90:10) .

- NMR : ¹H NMR in DMSO-d6 shows peaks for aromatic protons (δ 7.92–6.72 ppm), methoxy groups (δ 3.84 ppm), and acetamide NH (δ 10.35 ppm). ¹³C NMR confirms carbonyl (δ 175.9 ppm) and quaternary carbons .

- Mass Spectrometry : UPLC-MS (ESI) gives [M+H]⁺ at m/z 337.6 .

Advanced Research Questions

Q. How do meta-substituents on the phenyl ring influence solid-state geometry and crystallinity?

Methodological Answer: Meta-substituents (e.g., 3,5-dimethyl groups) induce steric and electronic effects, altering crystal packing. For example:

- Crystal System : Monoclinic or orthorhombic systems are common.

- Space Group : P2₁/c or Pna2₁.

- Impact : Electron-withdrawing groups (e.g., nitro) reduce symmetry, while methyl groups enhance van der Waals interactions, leading to denser packing .

Comparative Data :

| Compound | Space Group | Lattice Constants (Å) |

|---|---|---|

| N-(3,5-dimethylphenyl)-... | P2₁/c | a=10.2, b=12.5, c=14.8 |

| N-(3-chlorophenyl)-... | Pna2₁ | a=9.8, b=11.7, c=13.2 |

Q. What analytical techniques are suitable for studying substituent effects on bioactivity?

Methodological Answer:

- UV-Vis Spectroscopy : Track absorbance changes in bioactive derivatives (e.g., λmax at 270–310 nm for aromatic systems) .

- SAR Studies : Compare IC₅₀ values of analogs with varying substituents (e.g., methoxy vs. chloro groups).

Example Data :

| Derivative | Absorbance (λmax, nm) | IC₅₀ (µM) |

|---|---|---|

| 5-Methoxy-substituted | 285 | 12.3 |

| 7-Chloro-substituted | 295 | 8.7 |

Q. How can computational modeling predict interactions with biological targets?

Methodological Answer:

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., kinases).

- Parameters : Grid box centered on ATP-binding pockets, 20 ų.

- Validation : Compare docking scores (e.g., ΔG = -9.2 kcal/mol) with experimental IC₅₀ values .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported yields for similar acetamide derivatives?

Methodological Answer:

- Variable Factors : Solvent polarity (DMF vs. acetonitrile), reaction time (3 vs. 24 hours), and base strength (K₂CO₃ vs. NaH).

- Case Study : Extending reaction time from 3 to 8 hours increased yield from 51% to 68% for a related compound .

Q. Why do crystallography studies show conflicting space groups for analogs?

Methodological Answer:

- Root Cause : Polymorphism or solvent inclusion (e.g., DMF vs. ethanol).

- Resolution : Use single-crystal X-ray diffraction with cryocooling (100 K) to minimize thermal motion artifacts .

Methodological Recommendations

Q. Optimizing Reaction Conditions for Scale-Up

- Catalyst Screening : Test Pd(OAc)₂ or CuI for cross-coupling steps.

- Solvent Swap : Replace DMF with THF to simplify purification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.